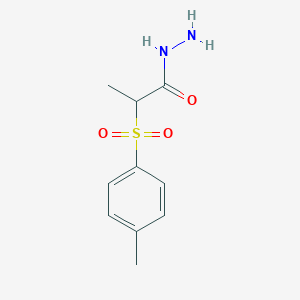
2-(Toluene-4-sulfonyl)-propionic acid hydrazide
Overview
Description
2-(Toluene-4-sulfonyl)-propionic acid hydrazide is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a propionic acid hydrazide moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with toluene-4-sulfonyl chloride and propionic acid hydrazide.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Toluene-4-sulfonyl chloride is added dropwise to a solution of propionic acid hydrazide in an appropriate solvent (e.g., dichloromethane) under stirring. The mixture is then allowed to react at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water to remove any residual acid, and then recrystallized from a suitable solvent to obtain pure this compound.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various organic syntheses.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in multi-step organic syntheses.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins, where it serves as a cross-linking agent.
Mechanism of Action
Target of Action
Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.
Mode of Action
It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .
Biochemical Pathways
A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .
Pharmacokinetics
The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.
Result of Action
The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that this compound might have similar applications in biochemical research.
Action Environment
The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that this compound might have similar stability characteristics.
Comparison with Similar Compounds
Toluene-4-sulfonyl chloride: A precursor in the synthesis of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.
Propionic acid hydrazide: Another precursor used in the synthesis.
Sulfonyl hydrazides: A broader class of compounds with similar reactivity.
Uniqueness: this compound is unique due to its specific combination of a toluene-4-sulfonyl group and a propionic acid hydrazide moiety, which imparts distinct reactivity and applications compared to other sulfonyl hydrazides.
This compound’s versatility in organic synthesis and potential applications in various fields make it a valuable chemical in both research and industry
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXMNXIZLQNXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377833 | |
| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86147-33-3 | |
| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




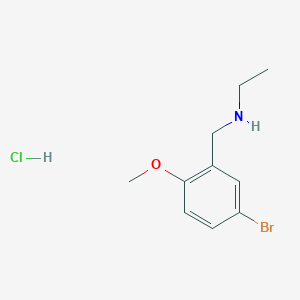
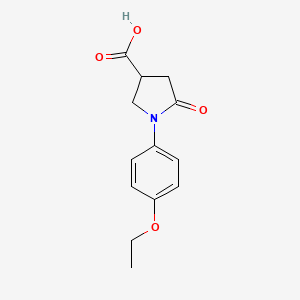
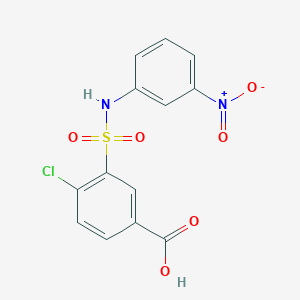
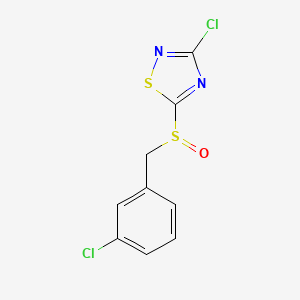
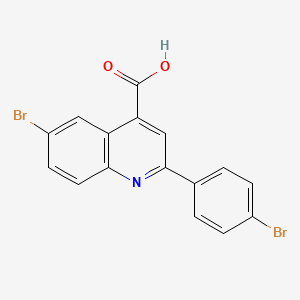

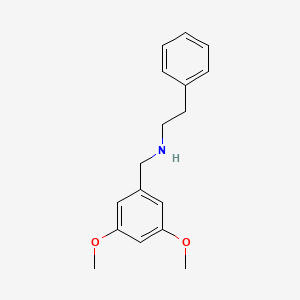
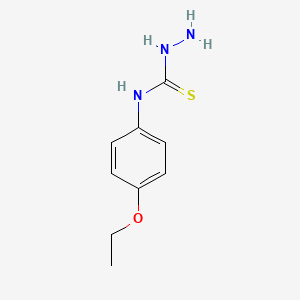
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

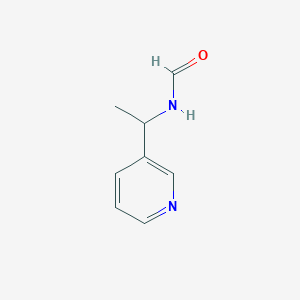
![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)
